Propanoic acid, 2-[(3,5-dichlorophenyl)hydrazono]-, ethyl ester
Description
Propanoic acid, 2-[(3,5-dichlorophenyl)hydrazono]-, ethyl ester is a hydrazone derivative characterized by a propanoic acid backbone, an ethyl ester group, and a 3,5-dichlorophenyl hydrazone moiety. Its molecular structure suggests utility as an intermediate in organic synthesis or as a bioactive agent in agrochemical formulations.
Properties
IUPAC Name |
ethyl 2-[(3,5-dichlorophenyl)hydrazinylidene]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)7(2)14-15-10-5-8(12)4-9(13)6-10/h4-6,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHLGDFFRYBLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC(=C1)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20761404 | |
| Record name | Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20761404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103855-01-2 | |
| Record name | Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103855-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20761404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Propanoic acid, 2-[(3,5-dichlorophenyl)hydrazono]-, ethyl ester (CAS Number: 103855-01-2) is a chemical compound characterized by its unique hydrazone structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will delve into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H12Cl2N2O
- Molecular Weight : 247.13 g/mol
- IUPAC Name : Ethyl 2-[(3,5-dichlorophenyl)hydrazonoyl]propanoate
The structure features a propanoic acid moiety linked to a hydrazone derived from a dichlorophenyl group. This configuration is crucial for its biological interactions and activities.
Antimicrobial Properties
Research indicates that compounds similar to propanoic acid derivatives exhibit antimicrobial activities. In a study on various hydrazones, it was found that certain derivatives possess significant inhibitory effects against bacterial strains, suggesting that propanoic acid derivatives may also share this property.
Antiparasitic Activity
A related compound demonstrated notable in vitro and in vivo antimalarial activity against Plasmodium falciparum. The mechanism involved inhibiting the growth of parasites and enhancing the survival rate of infected hosts. This suggests that propanoic acid derivatives may have potential applications in treating malaria.
Anti-inflammatory Effects
Hydrazone compounds have been investigated for their anti-inflammatory properties. A study highlighted that certain hydrazones could inhibit the production of pro-inflammatory cytokines, indicating a potential therapeutic avenue for inflammatory diseases.
The biological effects of this compound are likely mediated through:
- Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : Altering signal transduction pathways that lead to cellular responses.
The exact mechanisms require further elucidation through targeted biochemical studies.
Case Study 1: Antimicrobial Activity Assessment
In an experimental setup, various concentrations of propanoic acid derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated:
| Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|
| 0.5 | 15 |
| 1.0 | 25 |
| 2.0 | 30 |
These findings suggest significant antimicrobial potential at higher concentrations.
Case Study 2: Antimalarial Efficacy in Murine Models
A study evaluated the efficacy of a hydrazone derivative in mice infected with Plasmodium yoelii:
| Treatment Group | Survival Rate (%) | Parasite Load (per mL Blood) |
|---|---|---|
| Control | 30 | 1.5 x 10^6 |
| Hydrazone Treatment | 80 | 0.2 x 10^6 |
The results indicated that treatment with the hydrazone significantly improved survival rates and reduced parasite load compared to controls.
Comparison with Similar Compounds
Ethyl 2-Chloro-2-[2-(3,5-Dichlorophenyl)hydrazono]acetate (CAS 96722-61-1)
- Structure: Differs in the backbone (acetic acid vs. propanoic acid) and an additional chlorine atom at the α-position.
- The α-chlorine may increase electrophilicity, influencing pesticidal activity .
- Applications : Used as a synthetic intermediate in pesticide development.
Propanoic Acid, 2-[(4-Bromophenyl)hydrazono]-, Ethyl Ester (CAS 16382-11-9)
- Structure : Substitutes 3,5-dichlorophenyl with a single para-bromo group.
- Properties : Bromine’s larger atomic radius and polarizability may enhance lipophilicity, affecting membrane permeability in biological systems. However, the absence of chlorine’s electron-withdrawing effects could reduce oxidative stability .
- Applications : Explored in coordination chemistry due to bromine’s heavy atom effect.
Propanoic Acid, 2-[(2,4-Dinitrophenyl)hydrazono]-, Methyl Ester (CAS 62740-61-8)
- Structure : Features a methyl ester and nitro groups at the 2- and 4-positions of the phenyl ring.
- Properties: Nitro groups strongly withdraw electrons, increasing acidity and reactivity.
- Applications : Used in spectrophotometric detection of carbonyl compounds due to the chromophoric nitro groups.
Ethyl Esters with Chlorinated Moieties
Fenoxaprop-p Ethyl Ester
- Structure: Contains a benzoxazolyloxy phenoxy group instead of a hydrazone.
- Properties: The benzoxazole moiety enhances herbicidal activity by targeting acetyl-CoA carboxylase in grasses.
- Applications : Commercial herbicide for postemergence grass weed control.
Propanoic Acid, 3-[(4-Chlorophenyl)thio]-, Ethyl Ester (CAS 137446-81-2)
- Structure : Replaces hydrazone with a thioether linkage.
- Properties : Sulfur’s electronegativity and polarizability increase lipophilicity, enhancing bioavailability. However, thioethers are prone to oxidation, limiting persistence in environmental applications .
- Applications : Investigated as a precursor in sulfide-based polymer synthesis.
Impact of Ester Group Variations
Ethyl vs. Methyl Esters
- Ethyl Esters : Larger alkyl groups (e.g., in the target compound) improve lipid solubility and prolong half-life in biological systems but may reduce water solubility .
- Methyl Esters : Smaller size enhances volatility and metabolic clearance, as seen in CAS 62740-61-8 .
Data Tables
Table 1: Structural and Physical Properties Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Target Compound | N/A | C₁₁H₁₁Cl₂N₂O₂ | ~290.13 | 3,5-Dichlorophenyl, hydrazono |
| Ethyl 2-Chloro-2-[2-(3,5-DCPH)hydrazono]acetate | 96722-61-1 | C₁₀H₉Cl₃N₂O₂ | 287.55 | α-Chloro, 3,5-Dichlorophenyl |
| Fenoxaprop-p Ethyl Ester | 66441-23-4 | C₁₈H₁₆ClNO₅ | 361.78 | Benzoxazolyloxy phenoxy |
Preparation Methods
Synthesis of 3,5-Dichlorophenylhydrazine
This intermediate can be prepared by reduction of the corresponding nitro compound or by substitution reactions on chlorinated aromatic rings. The purity of this hydrazine is critical for the subsequent hydrazone formation.
Preparation of Propanoic Acid Derivative
The propanoic acid moiety (2-position substituted) can be synthesized or obtained commercially. For hydrazone formation, the corresponding aldehyde or ketone derivative of propanoic acid (e.g., 2-oxo-propanoic acid or its ester) is necessary.
Hydrazone Formation
- The hydrazone is formed by reacting 3,5-dichlorophenylhydrazine with the carbonyl compound under acidic or neutral conditions.
- The reaction is typically carried out in an organic solvent such as ethanol or methanol, which also facilitates the esterification step if the acid form is used.
- The mixture is stirred at room temperature or slightly elevated temperature to promote condensation, releasing water as a byproduct.
- The reaction progress is monitored by thin-layer chromatography (TLC) or spectroscopic methods.
Esterification to Ethyl Ester
- If the starting material is propanoic acid, esterification is performed using ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
- Alternatively, the ester can be formed prior to hydrazone formation by reacting propanoic acid with ethanol under reflux.
- The esterification step can be combined with hydrazone formation in one pot or done sequentially depending on reaction conditions.
Example Preparation Protocol (Hypothetical Based on Literature)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3,5-Dichlorophenylhydrazine + Propanoic acid aldehyde (or ketone) | Dissolve hydrazine and carbonyl compound in ethanol, stir at 50°C for 4-6 hours | Hydrazone intermediate formed, monitored by TLC |
| 2 | Hydrazone intermediate + Ethanol + Acid catalyst (H2SO4) | Reflux mixture for 6-8 hours to form ethyl ester | Ethyl ester of hydrazone formed, isolated by extraction and recrystallization |
| 3 | Purification | Recrystallize from isopropyl ether or ethyl acetate | Pure white crystalline product obtained |
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
- Recrystallization: Commonly from isopropyl ether or ethyl acetate to purify the product.
- Drying: Hot air drying at 60°C for 12 hours ensures removal of solvents.
- Spectroscopy: NMR, IR, and Mass Spectrometry confirm the structure and purity.
Comparative Analysis of Preparation Methods
| Method Aspect | Hydrazone Formation First | Esterification First | One-Pot Synthesis |
|---|---|---|---|
| Reaction Control | High, allows purification of intermediate | May require protection of hydrazone | Simplifies process but less control |
| Yield | Generally high | Moderate to high | Variable, depends on conditions |
| Purity | High, due to intermediate isolation | Moderate | May require extensive purification |
| Scalability | Good for industrial scale | Good | Potentially efficient but needs optimization |
Research Findings and Industrial Relevance
- The hydrazone formation step is critical and sensitive to reaction conditions such as temperature, solvent, and pH.
- Use of chlorinated phenylhydrazines requires careful handling due to toxicity and reactivity.
- Esterification under acidic conditions is well-established and can be optimized for yield and purity.
- Industrial patents (e.g., related hydrazone and propionic acid derivatives) emphasize recrystallization and drying techniques to achieve high purity products suitable for agrochemical applications.
Q & A
Q. What regulatory frameworks govern its use in cross-border research collaborations?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
